molecular formula C19H38O B1355369 Nonadecan-8-one CAS No. 112466-88-3

Nonadecan-8-one

Cat. No.: B1355369
CAS No.: 112466-88-3
M. Wt: 282.5 g/mol
InChI Key: ZXOQVYNVQRKEFA-UHFFFAOYSA-N
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Description

Nonadecan-8-one is a long-chain aliphatic ketone with the molecular formula C₁₉H₃₈O, characterized by a carbonyl group at the 8th position of a 19-carbon backbone. Ketones like this compound typically exhibit intermediate polarity between alkanes and alcohols/aldehydes, influencing their solubility, boiling points, and reactivity .

Properties

CAS No.

112466-88-3

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

nonadecan-8-one

InChI

InChI=1S/C19H38O/c1-3-5-7-9-10-11-12-14-16-18-19(20)17-15-13-8-6-4-2/h3-18H2,1-2H3

InChI Key

ZXOQVYNVQRKEFA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)CCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)CCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares Nonadecan-8-one with structurally related C₁₉ compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
This compound C₁₉H₃₈O ~282.5 (estimated) Ketone (C=O) Likely intermediate polarity; used in organic synthesis or fragrance industries
Nonadecane C₁₉H₄₀ 268.52 Alkane (C-C) Nonpolar; used as a solvent or lubricant
Nonadecanal C₁₉H₃₈O 282.50 Aldehyde (CHO) Higher reactivity (oxidizes to carboxylic acids); potential use in perfumery
Nonadecanol C₁₉H₃₉OH ~284.5 (estimated) Alcohol (-OH) Hydrogen-bonding capability; applications in surfactants or emulsifiers
Nonadecanamide C₁₉H₃₉NO 297.53 Amide (CONH₂) High polarity; used in polymer stabilizers or corrosion inhibitors

Physical Properties

  • Boiling Points: Nonadecane (alkane): ~330°C (estimated based on homologous series) . this compound (ketone): Expected to be higher than Nonadecane due to dipole-dipole interactions but lower than Nonadecanol (alcohol, ~350–370°C) due to the absence of hydrogen bonding .
  • Solubility: this compound is likely sparingly soluble in water but miscible with organic solvents like ethyl acetate (88.106 g/mol, mentioned in ) . Nonadecanamide, with an amide group, would exhibit higher water solubility compared to the ketone .

Chemical Reactivity

  • This compound: Ketones undergo nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., to secondary alcohols). Its reactivity is less than aldehydes but more than alkanes .
  • Nonadecanal: Aldehydes are highly reactive, prone to oxidation (forming carboxylic acids) and condensation reactions (e.g., aldol addition) .
  • Nonadecanol: Alcohols participate in esterification, dehydration, and oxidation (to ketones or carboxylic acids) .

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